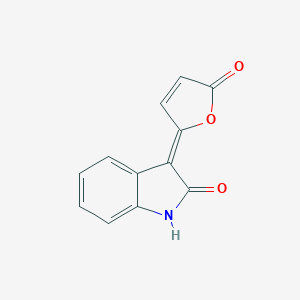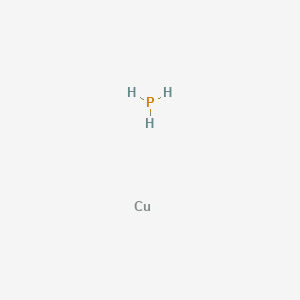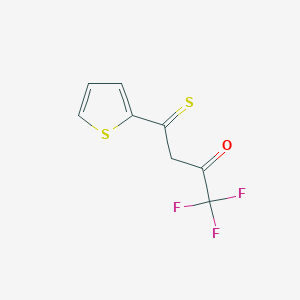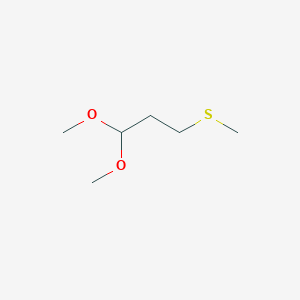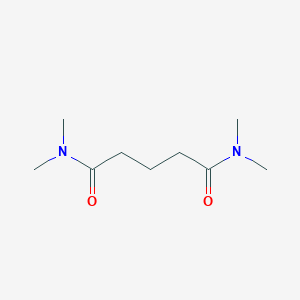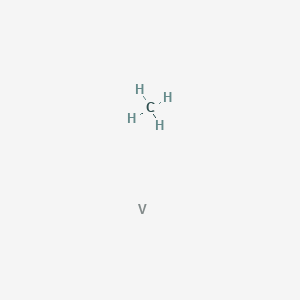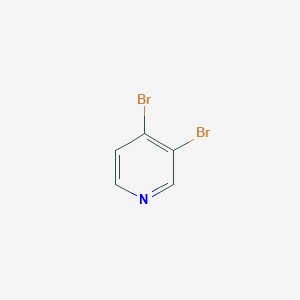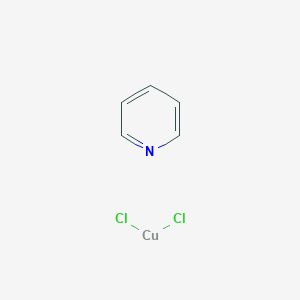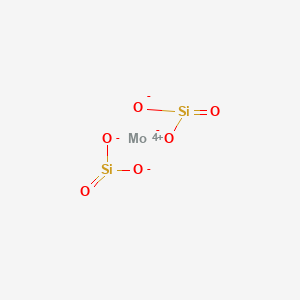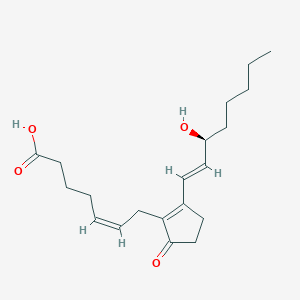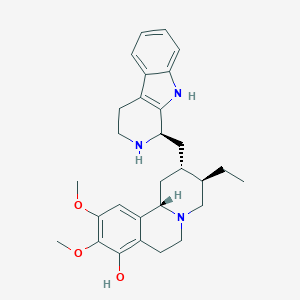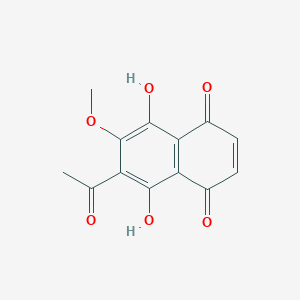
6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione, also known as juglone, is a natural compound found in the leaves, bark, and fruit of the black walnut tree. It has been used for centuries in traditional medicine for its antimicrobial, anti-inflammatory, and antitumor properties. In recent years, juglone has gained attention in the scientific community for its potential use in various research applications.
Wirkmechanismus
Juglone exerts its effects through various mechanisms of action. In cancer cells, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione induces cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. In bacteria and fungi, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione disrupts the cell membrane and inhibits the synthesis of DNA and RNA, leading to cell death. In biochemistry, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione inhibits the activity of certain enzymes and proteins, which can lead to various physiological effects.
Biochemische Und Physiologische Effekte
Juglone has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic properties. It has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione has been found to have anti-diabetic effects by regulating blood glucose levels and improving insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
Juglone has several advantages for lab experiments, including its low cost and availability, as well as its ability to selectively target cancer cells and microorganisms. However, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione also has limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione, including its potential use in combination with other compounds for cancer treatment, its use in the development of new antibiotics, and its potential as a therapeutic agent for various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione and its potential side effects.
In conclusion, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione is a natural compound with potential applications in various fields of research. Its unique properties and mechanisms of action make it a promising candidate for further study and development.
Synthesemethoden
Juglone can be synthesized from the natural compound lawsone, which is found in the leaves of the henna plant. The synthesis process involves the oxidation of lawsone using potassium permanganate, followed by acetylation using acetic anhydride. The resulting product is 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Juglone has been studied for its potential use in various research applications, including cancer research, microbiology, and biochemistry. In cancer research, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In microbiology, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione has been found to have antimicrobial properties against various bacteria and fungi. In biochemistry, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione has been studied for its ability to inhibit certain enzymes and proteins, such as topoisomerase and NF-kappaB.
Eigenschaften
CAS-Nummer |
14090-55-2 |
|---|---|
Produktname |
6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione |
Molekularformel |
C13H10O6 |
Molekulargewicht |
262.21 g/mol |
IUPAC-Name |
2-acetyl-5,8-dihydroxy-3-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H10O6/c1-5(14)8-11(17)9-6(15)3-4-7(16)10(9)12(18)13(8)19-2/h3-4,15-16H,1-2H3 |
InChI-Schlüssel |
XDOHJQBNFKUNBJ-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=O)C1=C(C2=C(C(=O)C=CC2=O)C(=C1OC)O)O |
SMILES |
CC(=O)C1=C(C(=O)C2=C(C=CC(=C2C1=O)O)O)OC |
Kanonische SMILES |
CC(=O)C1=C(C2=C(C(=O)C=CC2=O)C(=C1OC)O)O |
Synonyme |
2-Acetyl-5,8-dihydroxy-3-methoxy-1,4-naphthoquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



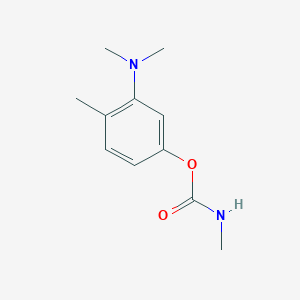
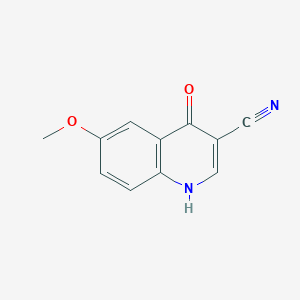
![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)
